An In-depth Technical Guide to the Synthesis and Properties of Methyl 2-hydroxytetradecanoate
An In-depth Technical Guide to the Synthesis and Properties of Methyl 2-hydroxytetradecanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-hydroxytetradecanoate, also known as methyl 2-hydroxymyristate, is a fatty acid methyl ester that holds significant interest in various scientific domains, including organic synthesis and as a potential building block in the development of novel therapeutic agents. Its structure, featuring a hydroxyl group at the alpha-position to the ester, imparts unique chemical properties and potential biological activities. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and spectral characterization of Methyl 2-hydroxytetradecanoate, tailored for professionals in research and drug development.
Physicochemical Properties
Methyl 2-hydroxytetradecanoate is a solid at room temperature with a purity typically exceeding 98%.[1] Key identifiers and properties are summarized in the table below for quick reference.
| Property | Value | Reference |
| CAS Number | 56009-40-6 | [1][2] |
| Molecular Formula | C₁₅H₃₀O₃ | [1][2] |
| Molecular Weight | 258.4 g/mol | [1] |
| Physical State | Solid | [1] |
| Purity | >98% | [1] |
| Storage | Freezer | [1] |
Synthesis of Methyl 2-hydroxytetradecanoate
The synthesis of Methyl 2-hydroxytetradecanoate can be approached through a two-stage process commencing from the readily available tetradecanoic acid (myristic acid). The first stage involves the α-hydroxylation of tetradecanoic acid, followed by the esterification of the resulting 2-hydroxytetradecanoic acid in the second stage.
Stage 1: α-Hydroxylation of Tetradecanoic Acid
A viable method for the α-hydroxylation of long-chain fatty acids involves an intermediate α-chlorination step.[3][4]
Experimental Protocol: α-Chlorination followed by Hydroxylation [3][4]
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α-Chlorination: Tetradecanoic acid is treated with a chlorinating agent such as trichloroisocyanuric acid (TCCA) under solvent-free conditions. This reaction introduces a chlorine atom at the α-position of the fatty acid.
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Hydroxylation: The resulting crude α-chlorotetradecanoic acid is then subjected to hydrolysis without the need for extensive purification. This is achieved by refluxing with an aqueous solution of a strong base, such as potassium hydroxide (B78521) (KOH).
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Acidification and Isolation: Acidification of the reaction mixture to a low pH (e.g., pH 1) with a strong acid like hydrochloric acid (HCl) precipitates the crude 2-hydroxytetradecanoic acid as a white solid.
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Purification: The crude product can be purified by trituration with a suitable organic solvent to achieve high purity.
Stage 2: Esterification of 2-Hydroxytetradecanoic Acid
The final step is the esterification of 2-hydroxytetradecanoic acid with methanol (B129727) to yield Methyl 2-hydroxytetradecanoate. The Fischer esterification method, utilizing an acid catalyst, is a common and effective approach.
Experimental Protocol: Fischer Esterification
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-hydroxytetradecanoic acid in an excess of anhydrous methanol.
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Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄), to the solution.
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Reaction: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Work-up: After the reaction is complete, cool the mixture to room temperature. The excess methanol is removed under reduced pressure using a rotary evaporator.
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Extraction: The residue is then dissolved in an organic solvent (e.g., diethyl ether or ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.
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Drying and Evaporation: The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is evaporated under reduced pressure to yield the crude Methyl 2-hydroxytetradecanoate.
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Purification: The final product can be purified by column chromatography on silica (B1680970) gel or by distillation under reduced pressure to obtain a high-purity solid.
Logical Workflow for Synthesis
Caption: Synthetic pathway for Methyl 2-hydroxytetradecanoate.
Spectral Properties
The structural confirmation of Methyl 2-hydroxytetradecanoate is achieved through various spectroscopic techniques.
Mass Spectrometry (MS)
Mass spectrometry data for the trimethylsilyl (B98337) (TMS) derivative of Methyl 2-hydroxytetradecanoate is available in the NIST WebBook.[5][6] This derivatization is often employed to increase the volatility of the analyte for gas chromatography-mass spectrometry (GC-MS) analysis. The mass spectrum provides valuable information about the molecular weight and fragmentation pattern of the molecule.
Gas Chromatography (GC)
Gas chromatography is a key technique for assessing the purity of Methyl 2-hydroxytetradecanoate. The NIST Chemistry WebBook indicates the availability of GC data for this compound.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Chemical Shifts:
| Proton | Chemical Shift (ppm) |
| -OCH₃ | ~3.7 |
| -CH(OH)- | ~4.0 - 4.2 |
| -CH₂- adjacent to C=O | ~1.6 - 1.8 |
| -(CH₂)₁₀- | ~1.2 - 1.4 |
| -CH₃ (terminal) | ~0.9 |
Predicted ¹³C NMR Chemical Shifts:
| Carbon | Chemical Shift (ppm) |
| C=O | ~175 |
| -CH(OH)- | ~70 |
| -OCH₃ | ~52 |
| -CH₂- adjacent to C=O | ~34 |
| -CH₂- adjacent to CH(OH) | ~25 |
| -(CH₂)₉- | ~22-32 |
| -CH₃ (terminal) | ~14 |
Experimental Workflow: Purification and Analysis
Caption: Workflow for purification and analysis.
Conclusion
This technical guide has outlined the synthesis and key properties of Methyl 2-hydroxytetradecanoate. The provided synthetic route, based on the α-hydroxylation of tetradecanoic acid followed by Fischer esterification, offers a practical approach for its preparation in a laboratory setting. The tabulated physicochemical properties and predicted NMR data serve as a valuable resource for researchers. Further experimental validation of the spectral data and exploration of the biological activities of this compound are encouraged to fully elucidate its potential applications in drug development and other scientific fields.
